molecular formula C14H17NO2 B14215115 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one CAS No. 544709-73-1

1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14215115
CAS No.: 544709-73-1
M. Wt: 231.29 g/mol
InChI Key: PKTNNNPVSSMSFW-UHFFFAOYSA-N
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Description

1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, specifically, has a unique structure that makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-diethyl-2-oxindole with acetic anhydride under acidic conditions . Another approach is the reductive dephosphorylation of oxindole-3-phosphates using hydroiodic acid . These methods provide efficient ways to produce the compound in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding oxindoles, which are valuable intermediates in organic synthesis . Common reagents used in these reactions include hydroiodic acid for reductive dephosphorylation and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of indole compounds, including 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one, have shown potential as antiviral, anti-inflammatory, and anticancer agents . Additionally, it is used in the study of enzyme inhibitors and receptor binding studies, making it valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application. Generally, these compounds can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to their observed biological effects.

Properties

CAS No.

544709-73-1

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-acetyl-3,3-diethylindol-2-one

InChI

InChI=1S/C14H17NO2/c1-4-14(5-2)11-8-6-7-9-12(11)15(10(3)16)13(14)17/h6-9H,4-5H2,1-3H3

InChI Key

PKTNNNPVSSMSFW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)C(=O)C)CC

Origin of Product

United States

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